molecular formula C9H9ClO2S B1621712 3-(2-Chloro-phenylsulfanyl)-propionic acid CAS No. 99585-16-7

3-(2-Chloro-phenylsulfanyl)-propionic acid

Cat. No.: B1621712
CAS No.: 99585-16-7
M. Wt: 216.68 g/mol
InChI Key: NYUNDDKGPQCWPL-UHFFFAOYSA-N
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Description

3-(2-Chloro-phenylsulfanyl)-propionic acid is an organic compound characterized by the presence of a chlorinated phenyl group attached to a sulfanyl-propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-phenylsulfanyl)-propionic acid typically involves the reaction of 2-chlorothiophenol with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product after subsequent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-phenylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, dechlorinated products.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

3-(2-Chloro-phenylsulfanyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-phenylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-phenylsulfanyl)-propionic acid: Similar structure but with a bromine atom instead of chlorine.

    3-(2-Fluoro-phenylsulfanyl)-propionic acid: Contains a fluorine atom instead of chlorine.

    3-(2-Methyl-phenylsulfanyl)-propionic acid: Features a methyl group instead of chlorine.

Uniqueness

3-(2-Chloro-phenylsulfanyl)-propionic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy in medicinal applications.

Properties

IUPAC Name

3-(2-chlorophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUNDDKGPQCWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368330
Record name 3-(2-Chloro-phenylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-16-7
Record name 3-(2-Chloro-phenylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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